molecular formula C12H13N3O3S B5630463 3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5630463
M. Wt: 279.32 g/mol
InChI Key: XJBFTKQEUDIMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide" is a compound that belongs to a class of chemicals known for their potential biological activities. The interest in thiadiazole benzamide derivatives stems from their diverse pharmacological properties and their use in various chemical and biological research applications.

Synthesis Analysis

The synthesis of thiadiazole benzamide derivatives, similar to "3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide," often involves microwave-assisted methods or conventional heating techniques. For instance, Tiwari et al. (2017) described the microwave-assisted synthesis of a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides, highlighting the efficiency and efficacy of such approaches in synthesizing thiadiazole derivatives (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole benzamide derivatives is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Kaynak et al. (2008) provided insights into the molecular structure of a related compound using X-ray analysis and compared it with structures obtained from semiempirical and ab initio methods, demonstrating the importance of structural analysis in understanding the chemical properties of these compounds (Kaynak et al., 2008).

Chemical Reactions and Properties

Thiadiazole benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Yajima et al. (2014) explored the oxidative dimerization of primary thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles, shedding light on the reaction mechanisms and conditions favorable for such transformations (Yajima et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photostability, are essential for understanding the behavior of thiadiazole benzamide derivatives in chemical and biological systems. Studies such as those by Yakan et al. (2020) on novel benzamide compounds provide insights into the antioxidant and antibacterial activities of these derivatives, highlighting their chemical reactivity and potential applications (Yakan et al., 2020).

Future Directions

The future directions for “3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could involve further exploration of its potential applications in various fields, given the wide range of uses of benzamides . Additionally, in vivo biochemical tests of effective amides could be carried out in different fields of application .

properties

IUPAC Name

3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBFTKQEUDIMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.